molecular formula C19H17N B170559 N-p-tolylbiphenyl-4-amine CAS No. 147678-90-8

N-p-tolylbiphenyl-4-amine

Cat. No.: B170559
CAS No.: 147678-90-8
M. Wt: 259.3 g/mol
InChI Key: VVXMPSBPRUKVKF-UHFFFAOYSA-N
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Description

N-p-tolylbiphenyl-4-amine is an organic compound that belongs to the class of aromatic amines It consists of a biphenyl structure with an amine group attached to the para position of one phenyl ring and a tolyl group attached to the para position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-p-tolylbiphenyl-4-amine can be synthesized through several methods. One common approach involves the coupling of p-toluidine with biphenyl-4-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction typically occurs in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction is carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-p-tolylbiphenyl-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used in the presence of catalysts or under specific reaction conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the phenyl rings.

Scientific Research Applications

N-p-tolylbiphenyl-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Comparison with Similar Compounds

N-p-tolylbiphenyl-4-amine can be compared with other similar compounds, such as:

    N-phenylbiphenyl-4-amine: Lacks the tolyl group, which may affect its reactivity and applications.

    N-p-tolylbiphenyl-2-amine: The position of the amine group is different, leading to variations in chemical behavior and properties.

    N-p-tolylbiphenyl-4-methanol: Contains a hydroxyl group instead of an amine, resulting in different chemical reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-methyl-N-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXMPSBPRUKVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396703
Record name N-p-tolylbiphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147678-90-8
Record name N-p-tolylbiphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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